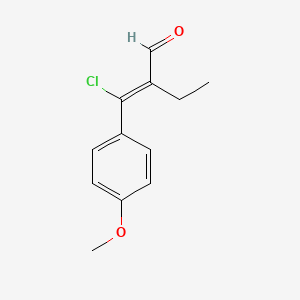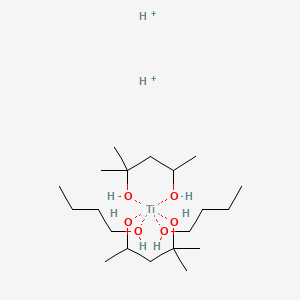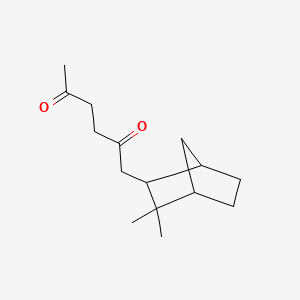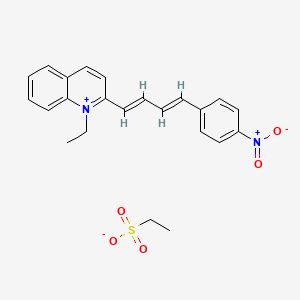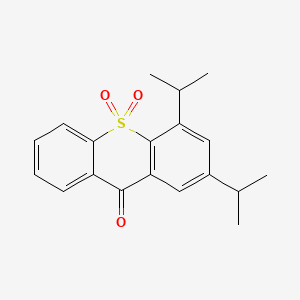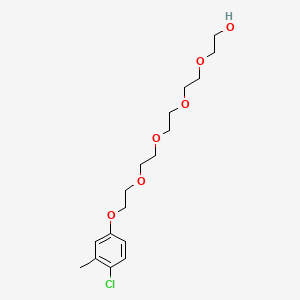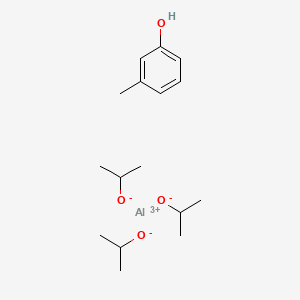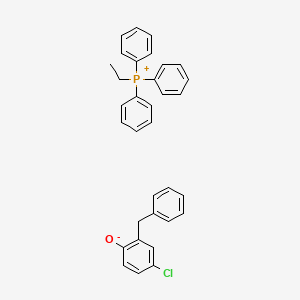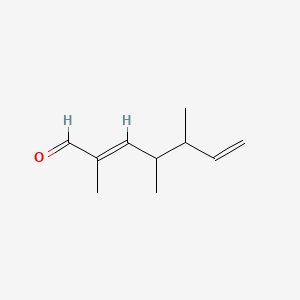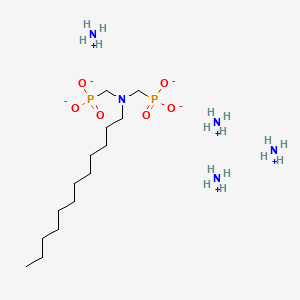
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid is an organic compound widely used in chemical research, experiments, and industrial applications. It serves as a reagent, catalyst, and intermediate in various organic synthesis reactions, including the synthesis of dyes and fluorescent dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid typically involves the reaction of 4-(ethylamino)-3-methylbenzaldehyde with benzene-1,3-disulphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .
Applications De Recherche Scientifique
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis reactions.
Biology: Employed in the synthesis of fluorescent dyes for biological imaging and labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various organic reactions by facilitating the formation of intermediate complexes. These complexes undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bis(4-(diethylamino)phenyl)methyl)benzene-1,3-disulphonic acid
- 4-(Bis(4-(dimethylamino)phenyl)methyl)benzene-1,3-disulphonic acid
Uniqueness
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid is unique due to its specific structural features, which impart distinct chemical and physical properties. These properties make it particularly suitable for use as a catalyst and reagent in various organic synthesis reactions. Its ability to form stable intermediate complexes and undergo specific reactions sets it apart from similar compounds .
Propriétés
Numéro CAS |
94166-75-3 |
|---|---|
Formule moléculaire |
C25H30N2O6S2 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
4-[bis[4-(ethylamino)-3-methylphenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C25H30N2O6S2/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33/h7-15,25-27H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33) |
Clé InChI |
RTUBHMZPHXKJST-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)NCC)C)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



